molecular formula C18H29NO5 B14685720 Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester CAS No. 32065-99-9

Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester

Cat. No.: B14685720
CAS No.: 32065-99-9
M. Wt: 339.4 g/mol
InChI Key: YMFPHXRHDDQKNI-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester is a chemical compound with a complex structure It is derived from benzoic acid, which is a simple aromatic carboxylic acid The compound features three methoxy groups attached to the benzene ring and a 4-(diethylamino)butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 4-(diethylamino)butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The final product is often purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, inks, and photographic developers.

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 3,4,5-trimethoxybenzoic acid, which may interact with enzymes or receptors in biological systems. The methoxy groups on the benzene ring can also influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the ester compound.

    Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with similar chemical properties.

    Ethyl 3,4,5-trimethoxybenzoate: Similar ester compound with an ethyl group instead of a butyl group.

Uniqueness

Benzoic acid, 3,4,5-trimethoxy-, 4-(diethylamino)butyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

32065-99-9

Molecular Formula

C18H29NO5

Molecular Weight

339.4 g/mol

IUPAC Name

4-(diethylamino)butyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H29NO5/c1-6-19(7-2)10-8-9-11-24-18(20)14-12-15(21-3)17(23-5)16(13-14)22-4/h12-13H,6-11H2,1-5H3

InChI Key

YMFPHXRHDDQKNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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